Infigratinib phosphate

説明

インフィグラチニブリン酸塩は、線維芽細胞成長因子受容体(FGFR)を標的とする低分子キナーゼ阻害剤です。主に胆管癌(胆管がんの一種)の治療に使用されます。 インフィグラチニブリン酸塩は、細胞の増殖、分化、移動、生存、および血管新生において重要な役割を果たすFGFR1、FGFR2、およびFGFR3を阻害する能力で知られています .

準備方法

合成経路および反応条件

インフィグラチニブリン酸塩の合成には、3つの主要な出発物質から始まり、5つの中間体を経て進行する複数のステップが含まれます。合成経路には、通常、求核置換反応、アミド結合形成、環化などの反応が含まれます。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と純度を確保します .

工業生産方法

インフィグラチニブリン酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率と費用対効果を最適化するために、一貫した品質を維持するために、多くの場合、連続フロー反応器と自動化されたシステムを使用します。 最終製品は、規制基準への準拠を保証するために、厳格な品質管理措置を受けます .

化学反応の分析

Metabolic Pathways

Infigratinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 (94%) and FMO3 (6%) . Key metabolites include:

| Metabolite | Contribution to Activity | Metabolic Pathway |

|---|---|---|

| BHS697 | 16–33% | CYP3A4 oxidation |

| CQM157 | 9–12% | Phase I/II |

Both metabolites retain FGFR inhibitory activity, with BHS697 undergoing further CYP3A4-mediated oxidation .

FGFR Inhibition

Infigratinib competitively inhibits ATP binding to FGFR kinases, with IC₅₀ values:

| Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 0.9 |

| FGFR2 | 1.4 |

| FGFR3 | 1.0 |

| FGFR4 | 60 |

Data derived from kinase assays using recombinant FGFR isoforms .

CYP2J2 Inactivation

Infigratinib acts as a reversible inhibitor and mechanism-based inactivator of CYP2J2 (cytochrome P450 enzyme), critical in cardiovascular drug metabolism. Key findings:

-

Substrate depletion assay: INF (1 µM) showed 95% depletion by CYP2J2 in 90 minutes .

-

Partition ratio (moles inactivated enzyme per mole INF): 0.8–1.2 .

Solubility and Stability

-

Stability : Degrades under strong acidic/basic conditions; stable in solid form at room temperature .

Drug-Drug Interactions

-

Aluminium phosphate : Reduces serum infigratinib levels via adsorption .

-

CYP3A4 Inducers/Inhibitors : Alter infigratinib exposure (e.g., rifampin decreases AUC by 60%) .

Biochemical Effects

Infigratinib’s FGFR inhibition increases serum phosphate by blocking FGF23 signaling, a hormone regulating renal phosphate excretion . Clinical trials reported:

Analytical Characterization

科学的研究の応用

Cholangiocarcinoma Treatment

Infigratinib has received FDA approval for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. Key findings from clinical studies include:

- Response Rates : In a phase II study, the overall response rate was reported at 23%, with a median progression-free survival of 7.3 months .

- Adverse Effects : Hyperphosphatemia was the most common side effect, observed in approximately 77% of patients .

Tumor-Induced Osteomalacia

Infigratinib has shown promise in treating tumor-induced osteomalacia (TIO), a rare paraneoplastic syndrome characterized by ectopic production of fibroblast growth factor 23 (FGF23). A recent phase II trial included:

- Study Design : Four adults with TIO were treated daily with infigratinib for up to 24 weeks .

- Biochemical Response : All patients exhibited a significant reduction in intact FGF23 levels and normalization of blood phosphate and 1,25-dihydroxyvitamin D levels during treatment. However, these effects reverted after discontinuation of therapy .

- Adverse Events : Mild to moderate dose-limiting adverse events were reported, with no serious adverse events noted .

Case Study 1: Metastatic Tumor-Induced Osteomalacia

In a patient with metastatic TIO, treatment with infigratinib resulted in:

- Significant Decrease in FGF23 : The patient's FGF23 levels normalized during treatment.

- Imaging Results : PET/CT scans indicated decreased activity of phosphaturic mesenchymal tumors without changes in size .

Case Study 2: Cholangiocarcinoma Patient Response

A cohort study involving patients with cholangiocarcinoma demonstrated that:

- Overall Survival : Patients experienced variable responses, highlighting the need for biomarkers to predict treatment efficacy.

- Quality of Life Improvements : Patients reported improvements in quality of life metrics during treatment, despite experiencing common adverse effects like hyperphosphatemia and fatigue .

Table 1: Clinical Trial Outcomes for Infigratinib

| Study Type | Indication | Total Patients | Overall Response Rate | Median Progression-Free Survival | Common Adverse Effects |

|---|---|---|---|---|---|

| Phase II | Cholangiocarcinoma | N/A | 23% | 7.3 months | Hyperphosphatemia (77%) |

| Phase II (Open-label) | Tumor-Induced Osteomalacia | 4 | N/A | N/A | Mild to moderate AEs |

作用機序

インフィグラチニブリン酸塩は、FGFRシグナル伝達経路を阻害することによりその効果を発揮します。FGFRは、さまざまな細胞プロセスにおいて重要な役割を果たすチロシンキナーゼ受容体です。インフィグラチニブリン酸塩は、FGFRのATP結合部位に結合し、下流のシグナル伝達分子のリン酸化と活性化を防ぎます。 この阻害は、FGFR増幅、変異、または融合を伴う癌細胞における細胞増殖の減少とアポトーシスの増加につながります .

類似の化合物との比較

類似の化合物

ペミガチニブ: 同様の適応症に使用される別のFGFR阻害剤。

エルダフィチニブ: 尿路上皮癌の治療に使用されるFGFR阻害剤。

フチバチニブ: さまざまな癌について調査中の選択的FGFR阻害剤

独自性

インフィグラチニブリン酸塩は、FGFR1、FGFR2、およびFGFR3に対する高い選択性により、FGFRの異常によって駆動される癌において特に効果的です。 複数のFGFRサブタイプを阻害する能力は、他のいくつかのFGFR阻害剤と比較して、より幅広い治療の可能性を提供します .

類似化合物との比較

Similar Compounds

Pemigatinib: Another FGFR inhibitor used for similar indications.

Erdafitinib: An FGFR inhibitor used in the treatment of urothelial carcinoma.

Futibatinib: A selective FGFR inhibitor under investigation for various cancers

Uniqueness

Infigratinib phosphate is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by FGFR alterations. Its ability to inhibit multiple FGFR subtypes provides a broader therapeutic potential compared to some other FGFR inhibitors .

生物活性

Infigratinib phosphate, a potent inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology, particularly for tumors with FGFR alterations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated adverse effects, supported by relevant case studies and data tables.

Infigratinib functions primarily as a reversible, non-competitive inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. It binds to the ATP-binding cleft between the kinase lobes of FGFRs, inhibiting autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival in cancer cells. This mechanism is crucial for its effectiveness against malignancies characterized by FGFR mutations or fusions, such as cholangiocarcinoma and tumor-induced osteomalacia (TIO) .

Cholangiocarcinoma

Infigratinib has shown promising results in clinical trials for patients with cholangiocarcinoma harboring FGFR2 alterations. A pivotal phase II study reported the following outcomes:

- Overall Response Rate (ORR) : 23%, including one complete response and several partial responses.

- Median Duration of Response : 5.5 months, with a range from 0.03 to 28.3 months.

- Progression-Free Survival (PFS) : Median PFS was approximately 6.9 months for patients with FGFR2 fusions .

Table 1 summarizes the clinical outcomes from various studies:

| Study | Population | ORR (%) | Median PFS (months) | Common AEs |

|---|---|---|---|---|

| Phase II Trial | Cholangiocarcinoma with FGFR2 fusions | 23 | 6.9 | Hyperphosphatemia (60%) |

| TIO Study | Patients with TIO | N/A | N/A | Mild to moderate AEs |

Tumor-Induced Osteomalacia (TIO)

In a small cohort study involving four adults with TIO, infigratinib treatment resulted in:

- Reduction in FGF23 Levels : Significant decreases were observed.

- Normalization of Blood Phosphate Levels : Indicating effective modulation of phosphate metabolism.

- Tumor Activity Suppression : PET scans demonstrated reduced activity without significant tumor size changes .

Adverse Effects

The most frequently reported adverse effects associated with infigratinib include:

- Hyperphosphatemia : Elevated phosphate levels were noted in up to 90% of patients.

- Other laboratory abnormalities included increased creatinine (93%), elevated alkaline phosphatase (54%), and decreased hemoglobin (53%) .

Table 2 lists common adverse events observed during clinical trials:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperphosphatemia | 90 |

| Increased Creatinine | 93 |

| Decreased Hemoglobin | 53 |

| Ocular AEs | Variable |

Case Study: Cholangiocarcinoma Patient

A patient treated with infigratinib exhibited an ORR of 36% with notable side effects including hyperphosphatemia. The patient had previously undergone gemcitabine-based chemotherapy without success. This case highlights the potential of infigratinib as a second-line therapy for patients with refractory cholangiocarcinoma .

Case Study: TIO Patients

In another case series involving four patients with TIO, treatment led to biochemical improvements but did not achieve sustained remission after discontinuation. This suggests that while infigratinib can effectively manage symptoms and biochemical markers, long-term efficacy may be limited .

特性

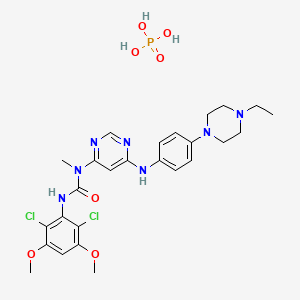

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNHCGYHLSITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310746-10-1 | |

| Record name | Infigratinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INFIGRATINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。